Cellular Steady-State Pool Size: 6-Fold Lower Abundance vs. AICAR Ribotide in L1210 Leukemia Cells
In mouse L1210 leukemia cells during exponential growth, the steady-state concentration of 5-formamidoimidazole-4-carboxamide ribotide (FAICAR) is 2.7 μM, which is approximately 6-fold lower than that of its direct metabolic precursor 5-aminoimidazole-4-carboxamide ribotide (AICAR) at 16 μM, and approximately 21-fold lower than the downstream product IMP at 57 μM [1]. This steep concentration gradient is consistent with rapid enzymatic turnover of the formamido intermediate by IMP cyclohydrolase, a kinetic bottleneck step. The free-base nucleobase 5-formamidoimidazole-4-carboxamide is the non-phosphorylated form of this same intermediate and is chemically identical at the imidazole scaffold level. Note: this evidence was measured on ribotide forms in cellular context; direct measurement of free-base pool sizes is not available. Tagged as Cross-study comparable due to ribotide vs. free-base extrapolation limitation.
| Evidence Dimension | Steady-state cellular concentration (μM) |
|---|---|
| Target Compound Data | 2.7 μM (as 5-formamidoimidazole-4-carboxamide ribotide) |
| Comparator Or Baseline | 5-Aminoimidazole-4-carboxamide ribotide (AICAR): 16 μM; Inosine monophosphate (IMP): 57 μM |
| Quantified Difference | 5.9-fold lower than AICAR ribotide; 21.1-fold lower than IMP |
| Conditions | Mouse L1210 leukemia cells, exponential growth phase, HPLC and 2D-TLC quantification, in vitro synthesized 14C-labeled marker compounds. |
Why This Matters
This quantitatively confirms that the formamido intermediate does not accumulate to the same extent as its amino precursor, meaning that procurement of the formamido compound supports studies of the rate-limiting cyclohydrolase step specifically, whereas the amino analog serves a different node in the pathway.
- [1] R.C. Jackson et al., Chromatographic analysis of purine precursors in mouse L1210 leukemia, Analytical Biochemistry, 182(1), 121-128 (1989). DOI: 10.1016/0003-2697(89)90728-8. View Source
